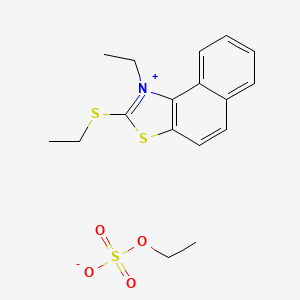![molecular formula C9H15NO2 B13731477 [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid CAS No. 389127-43-9](/img/structure/B13731477.png)
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is an organic compound that features a pyrrolidine ring substituted with a prop-2-en-1-yl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with prop-2-en-1-yl halide, followed by carboxylation to introduce the acetic acid group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-ylacetic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
Prop-2-en-1-ylpyrrolidine:
2-(Prop-2-en-1-yl)pyrrolidine-1-carboxylic acid: Similar structure but with variations in functional groups.
Uniqueness
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is unique due to the presence of both the prop-2-en-1-yl group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
389127-43-9 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(2-prop-2-enylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-4-9(7-8(11)12)5-3-6-10-9/h2,10H,1,3-7H2,(H,11,12) |
Clé InChI |
GJMUHEFZQOCAHY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCN1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)




![(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13731468.png)
